![molecular formula C22H29N5O B5533402 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)
4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine often involves multi-step synthetic routes starting from simpler precursors. For example, one study describes the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, using electrophilic fluorination of a trimethylstannyl precursor, highlighting the complexity and intricacy of synthesizing such molecules (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, with its piperazine and pyrimidine rings, suggests a rigid framework that could influence its binding affinity to biological targets. Structural analysis often involves computational methods to predict the compound's conformational preferences and interaction sites.
Chemical Reactions and Properties
Compounds with similar structures are known to undergo a variety of chemical reactions, such as N-alkylation, amidation, and ring-closure reactions, to yield a diverse array of derivatives with potentially different biological activities. For instance, the synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives showcases the versatility of reactions involving piperazine and pyrimidine moieties (Herold et al., 2004).
properties
IUPAC Name |
4-phenyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-21(10-6-9-19-7-2-1-3-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-4-5-14-27/h1-3,7-8,11-12H,4-6,9-10,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCDMJDKLWWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one |
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